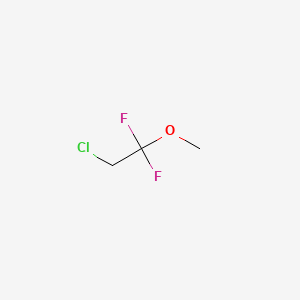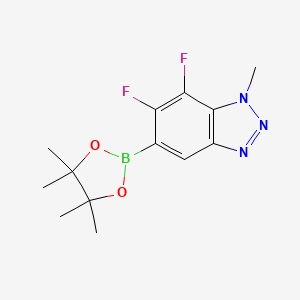
6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of fluorine atoms and a dioxaborolane group, which may impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Core: Starting with a suitable aromatic precursor, the benzotriazole core can be synthesized through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a difluoro-benzotriazole derivative, while reduction could lead to a partially or fully reduced product.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and the dioxaborolane group could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzotriazole: A parent compound with similar core structure but lacking the fluorine and dioxaborolane groups.
Fluorobenzotriazoles: Compounds with fluorine atoms but different substituents.
Borylated Benzotriazoles: Compounds with boryl groups attached to the benzotriazole core.
Uniqueness
6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole is unique due to the combination of fluorine atoms and the dioxaborolane group, which may impart distinct chemical and biological properties compared to other benzotriazole derivatives.
特性
分子式 |
C13H16BF2N3O2 |
|---|---|
分子量 |
295.10 g/mol |
IUPAC名 |
6,7-difluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole |
InChI |
InChI=1S/C13H16BF2N3O2/c1-12(2)13(3,4)21-14(20-12)7-6-8-11(10(16)9(7)15)19(5)18-17-8/h6H,1-5H3 |
InChIキー |
MXICNAYAKYJCJI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2F)F)N(N=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
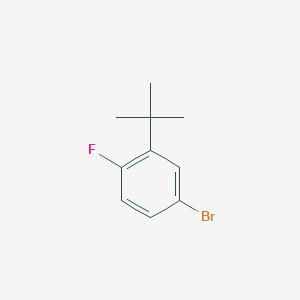

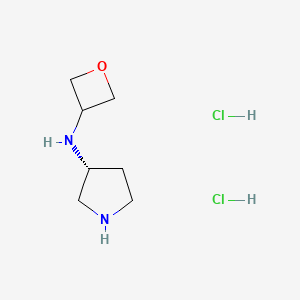
amine](/img/structure/B11755626.png)
![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
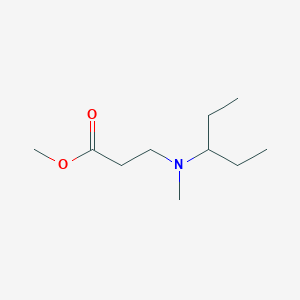
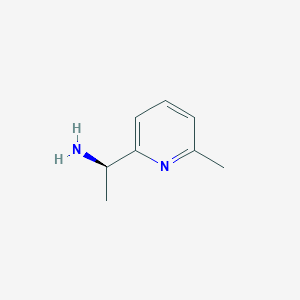
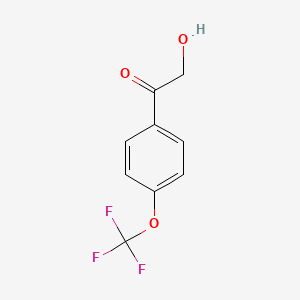
![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
